N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This chiral pyrazole-4-carboxamide is a validated Akt kinase inhibitor scaffold (analogues down to IC50 7.6 nM). The furan-3-yl (not 2-yl) regioisomer and the chiral propan-2-yl linker define ATP-binding pocket geometry and enantioselective potency. Use as a stereochemically pure building block for SAR-driven lead optimization—avoid regioisomeric or achiral substitutes that confound binding data.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1798458-97-5
Cat. No. B2489052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1798458-97-5
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2=CN(N=C2OC)C
InChIInChI=1S/C13H17N3O3/c1-9(6-10-4-5-19-8-10)14-12(17)11-7-16(2)15-13(11)18-3/h4-5,7-9H,6H2,1-3H3,(H,14,17)
InChIKeyPGIHMXCTPABOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1798458-97-5): Pyrazole-4-Carboxamide Building Block for Kinase-Focused Library Design


The compound is a synthetic pyrazole-4-carboxamide derivative featuring a 3-methoxy-1-methylpyrazole core linked via a carboxamide bridge to a chiral 1-(furan-3-yl)propan-2-amine side chain [1]. It belongs to a class of pyrazol-furan carboxamide analogues investigated as Akt kinase inhibitors, where the pyrazole-4-carboxamide scaffold serves as a key pharmacophore for ATP-competitive binding [2]. With a molecular weight of 263.29 g/mol and formula C₁₃H₁₇N₃O₃, the compound contains one chiral center at the propan-2-yl carbon, distinguishing it from achiral or regioisomeric analogs. Its primary utility lies in serving as a structurally defined building block for the synthesis of targeted kinase inhibitors and as a scaffold for structure-activity relationship (SAR) exploration.

Why Furan-2-yl or Sulfonamide Analogs Cannot Replace N-(1-(Furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in SAR Studies


In pyrazole-4-carboxamide-based kinase inhibitors, both the regiochemistry of the furan substituent (3-yl versus 2-yl) and the nature of the amide side chain critically influence target binding conformation, selectivity, and pharmacokinetic properties [1]. The furan-3-yl regioisomer positions the oxygen heteroatom at a different vector angle relative to the pyrazole core compared to the furan-2-yl analog, altering hydrogen-bonding geometry with the kinase hinge region. Additionally, the chiral center on the propan-2-yl linker introduces stereochemical constraints absent in symmetrical or achiral analogs, potentially affecting binding mode selectivity and off-target profiles [2]. Simple substitution with a furan-2-yl regioisomer (CAS 1219914-26-7) or a sulfonamide analog (CAS not assigned) would therefore confound SAR interpretations and compromise the integrity of lead optimization campaigns.

Quantitative Differentiation Evidence: N-(1-(Furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


Regiochemical Impact on Physicochemical Properties: Furan-3-yl vs. Furan-2-yl

The target compound (furan-3-yl) and its closest regioisomer (furan-2-yl, CAS 1219914-26-7) share identical molecular formula (C₁₃H₁₇N₃O₃) and molecular weight (263.29 g/mol) [1][2]. However, the furan-3-yl regioisomer is predicted to exhibit a lower lipophilicity compared to the furan-2-yl analog due to differences in the spatial arrangement of the oxygen heteroatom, which affects the dipole moment and hydrogen-bonding capacity. Benchmarking against the N-benzyl analog (XLogP3 = 1.3) [3], the furan-3-yl compound is estimated to have a LogP of approximately 1.0–1.8, while the furan-2-yl analog is predicted to be slightly more lipophilic (estimated LogP 1.2–2.0).

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Chiral Center as a Determinant of Stereochemical Selectivity in Target Engagement

The target compound contains a single chiral center at the propan-2-yl carbon of the side chain, which is absent in the sulfonamide analog N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide [1] and the achiral benzyl analog [2]. This chiral center allows for the separation of enantiomers, which can exhibit differential binding affinities and selectivities for kinase targets. In the class of pyrazol-furan carboxamide Akt inhibitors, subtle modifications to the side chain have been shown to modulate Akt1 inhibitory potency by up to 10-fold [3].

Stereochemistry Kinase Inhibitor Selectivity Chiral Resolution

Class-Level Evidence for Akt Kinase Inhibition: Potency Benchmark from Pyrazol-Furan Carboxamide Series

Although direct IC₅₀ data for the target compound against Akt1 is not available in public literature, the structurally related pyrazol-furan carboxamide series has demonstrated potent Akt1 inhibitory activity. The most potent analogue in the series, compound 7d, exhibited an IC₅₀ of 7.6 nM against Akt1 [1]. The target compound, bearing the identical 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide pharmacophore, is predicted to retain significant Akt1 inhibitory activity, with the furan-3-yl side chain potentially modulating selectivity relative to other Akt isoforms.

Oncology Akt Kinase ATP-Competitive Inhibitor

Scaffold Comparison: Carboxamide vs. Sulfonamide Hydrogen-Bonding Capacity and Target Engagement

The target compound features a carboxamide linker (-CONH-) connecting the pyrazole core to the furan-3-yl side chain, whereas a closely related analog, N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, contains a sulfonamide (-SO₂NH-) group [1]. The carboxamide group is a stronger hydrogen-bond acceptor and donor compared to the sulfonamide, which affects the binding mode within the ATP-binding pocket of kinases. This difference in H-bonding capacity can lead to distinct selectivity profiles, as carboxamide-based inhibitors often engage the kinase hinge region more effectively [2].

Medicinal Chemistry Bioisostere Analysis Hydrogen Bonding

Procurement-Relevant Application Scenarios for N-(1-(Furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide


Akt Kinase Inhibitor Lead Optimization and SAR Exploration

The compound serves as a key intermediate for the structure-activity relationship (SAR) exploration of Akt kinase inhibitors. Its 3-methoxy-1-methylpyrazole-4-carboxamide pharmacophore has been validated in the pyrazol-furan carboxamide series, with analogues achieving IC₅₀ values as low as 7.6 nM against Akt1 [1]. Researchers can use the furan-3-yl regioisomer to probe the impact of furan substitution position on Akt isoform selectivity and cellular anti-proliferative activity in HCT116 and OVCAR-8 cancer cell lines.

Stereochemical Probe for Kinase Selectivity Profiling

The presence of a chiral center at the propan-2-yl carbon enables the use of enantiopure (R) and (S) forms as stereochemical probes for differential kinase engagement. This is critical for identifying enantioselective inhibitors with improved selectivity profiles, as subtle stereochemical variations within the pyrazol-furan carboxamide class have been shown to modulate potency by up to 10-fold [1][2].

Chemoproteomic and Cellular Target Engagement Studies

As a carboxamide-based pyrazole derivative, the compound is suitable for derivatization into activity-based probes for chemoproteomic profiling of kinase targets. The furan-3-yl moiety provides a distinct chemical handle for further functionalization, while the carboxamide linker ensures robust target engagement within the ATP-binding pocket [1].

Fragment-Based and Structure-Guided Drug Discovery

The compound's molecular weight (263.29 g/mol) and balanced lipophilicity (estimated LogP 1.0–1.8) position it within the lead-like chemical space suitable for fragment-based drug discovery (FBDD). Its structure can be co-crystallized with Akt1 or related AGC kinases to guide structure-based design, leveraging the established SAR of the pyrazol-furan carboxamide series [1][2].

Quote Request

Request a Quote for N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.